(2,4-dimethoxy-3-methylphenyl)boronic acid

Catalog No.
S6545188
CAS No.
750586-15-3
M.F
C9H13BO4
M. Wt
196.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,4-dimethoxy-3-methylphenyl)boronic acid

CAS Number

750586-15-3

Product Name

(2,4-dimethoxy-3-methylphenyl)boronic acid

IUPAC Name

(2,4-dimethoxy-3-methylphenyl)boronic acid

Molecular Formula

C9H13BO4

Molecular Weight

196.01 g/mol

InChI

InChI=1S/C9H13BO4/c1-6-8(13-2)5-4-7(10(11)12)9(6)14-3/h4-5,11-12H,1-3H3

InChI Key

GANVGNZHKDWRKN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)C)OC)(O)O
  • Organic synthesis

    Boronic acids are valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions create carbon-carbon bonds between a boronic acid and a halide (often a bromide or iodide) using a palladium catalyst. (2,4-dimethoxy-3-methylphenyl)boronic acid could potentially be used to introduce this functional group into complex organic molecules for various applications in drug discovery, material science, and other fields [].

  • Medicinal chemistry

    The presence of methoxy groups and a methyl group on the aromatic ring can influence the biological properties of molecules. Researchers might explore (2,4-dimethoxy-3-methylphenyl)boronic acid as a precursor for the synthesis of novel bioactive compounds. The specific functionalities could influence factors like binding to target proteins or absorption in the body [].

  • Material science

    Boronic acids can be used in the development of new materials with specific properties. For instance, they can be incorporated into polymers to create materials with desired functionalities. The unique structure of (2,4-dimethoxy-3-methylphenyl)boronic acid might be of interest for researchers exploring novel materials with tailored properties [].

(2,4-Dimethoxy-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H11BO4C_8H_{11}BO_4 and a molecular weight of 181.98 g/mol. It is characterized by the presence of two methoxy groups and a methyl group attached to a phenyl ring that is also bonded to a boronic acid functional group. This compound is typically encountered as a white to pale brown crystalline powder, with a melting point ranging from 125 to 127 degrees Celsius . Its structure can be depicted as follows:

The compound is primarily used in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.

, notably in Suzuki-Miyaura cross-coupling reactions. In these reactions, it can react with aryl halides or other electrophiles in the presence of palladium catalysts and bases to form biaryl compounds. The general reaction can be represented as follows:

Ar B OH 2+Ar XPd catalystAr Ar +BX+H2O\text{Ar B OH }_2+\text{Ar X}\xrightarrow{\text{Pd catalyst}}\text{Ar Ar }+\text{BX}+\text{H}_2\text{O}

Where XX represents a halogen atom (e.g., bromine or iodine), and ArAr and ArAr' represent aryl groups .

The synthesis of (2,4-dimethoxy-3-methylphenyl)boronic acid can be achieved through several methods:

  • Borylation of Aryl Compounds: One common approach involves the borylation of 2,4-dimethoxy-3-methylphenol using boron reagents such as borane or bis(pinacolato)diboron in the presence of a suitable catalyst (e.g., palladium).
  • Reaction with Boron Trifluoride: Another method involves treating 2,4-dimethoxy-3-methylphenol with boron trifluoride etherate to form the corresponding boronic acid.
  • Hydrolysis of Boronic Esters: The compound can also be synthesized by hydrolyzing the corresponding boronic ester derived from 2,4-dimethoxy-3-methylphenol .

(2,4-Dimethoxy-3-methylphenyl)boronic acid finds applications primarily in organic synthesis:

  • Cross-Coupling Reactions: Utilized extensively in Suzuki-Miyaura reactions to synthesize complex organic molecules.
  • Material Science: Employed in the development of polymers and materials that incorporate boron for enhanced properties.
  • Pharmaceuticals: Investigated for potential use in drug development due to its biological activity against cancer cells .

Interaction studies involving (2,4-dimethoxy-3-methylphenyl)boronic acid typically focus on its ability to form complexes with various biomolecules. For example, its interactions with proteins can influence cellular processes such as apoptosis and cell cycle regulation. Additionally, studies have indicated that certain derivatives may enhance the efficacy of existing drugs by modulating their activity through competitive inhibition or allosteric effects .

Several compounds share structural similarities with (2,4-dimethoxy-3-methylphenyl)boronic acid. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
2,4-Dimethoxyphenylboronic AcidC8H11BO4Lacks methyl substitution at the 3-position
4-Methoxyphenylboronic AcidC7H9BO4Contains only one methoxy group
2-Methoxy-5-methylphenylboronic AcidC9H13BO4Has different substitution pattern on the phenyl ring
2-Fluoro-4-methylphenylboronic AcidC8H8BClFContains fluorine substituent

The uniqueness of (2,4-dimethoxy-3-methylphenyl)boronic acid lies in its specific arrangement of substituents which may contribute to distinct reactivity profiles and biological activities compared to its analogs .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

196.0906891 g/mol

Monoisotopic Mass

196.0906891 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-25-2023

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